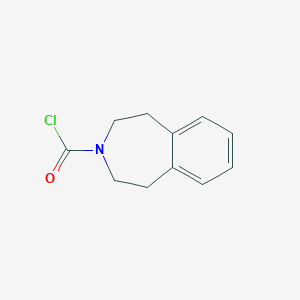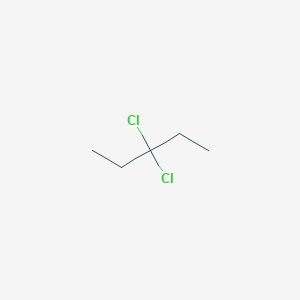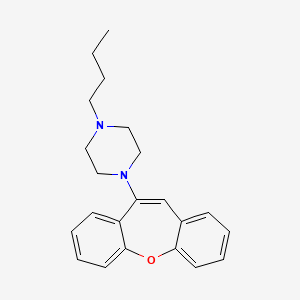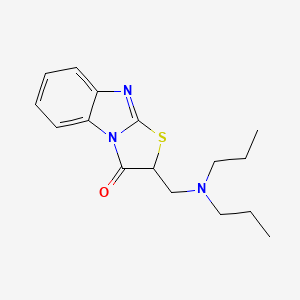
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds that consist of a benzene ring fused to an azepine ring. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method involves the use of transition metal-catalyzed reactions, such as ring-closing metathesis or rhodium-catalyzed carbonylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives have been shown to act as sodium channel blockers, squalene synthase inhibitors, and modulators of various enzymes . These interactions can lead to therapeutic effects such as anti-inflammatory, antihypertensive, and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: This compound is structurally similar and shares some synthetic routes and biological activities.
2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one: Another related compound with similar chemical properties and applications.
Uniqueness
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride is unique due to its specific functional group (carbonyl chloride), which allows it to undergo a variety of chemical reactions and form diverse derivatives. This versatility makes it valuable in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
21856-18-8 |
|---|---|
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2 |
InChI-Schlüssel |
RFAUCYVJESLDSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC2=CC=CC=C21)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)


![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)


